molecular formula C10H13N3 B6205282 1-{pyrrolo[1,2-b]pyridazin-7-yl}propan-1-amine CAS No. 2090933-33-6

1-{pyrrolo[1,2-b]pyridazin-7-yl}propan-1-amine

Cat. No.: B6205282
CAS No.: 2090933-33-6
M. Wt: 175.2
InChI Key:
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Description

1-{pyrrolo[1,2-b]pyridazin-7-yl}propan-1-amine is a nitrogen-containing heterocyclic compound. It features a pyrrole ring fused to a pyridazine ring, making it part of the pyrrolopyridazine family. Compounds with such structures are often explored for their potential biological activities and applications in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{pyrrolo[1,2-b]pyridazin-7-yl}propan-1-amine typically involves multiple steps:

    Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.

    Formation of the Pyridazine Ring: The pyridazine ring is often formed through cyclization reactions involving hydrazine derivatives and α,β-unsaturated carbonyl compounds.

    Coupling of Pyrrole and Pyridazine Rings: The pyrrole and pyridazine rings are fused together through a series of cyclization and annulation reactions, often involving transition metal catalysts.

    Introduction of the Propan-1-amine Group:

Industrial Production Methods

large-scale synthesis would likely involve optimization of the above synthetic routes to improve yield and reduce costs .

Chemical Reactions Analysis

Types of Reactions

1-{pyrrolo[1,2-b]pyridazin-7-yl}propan-1-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

1-{pyrrolo[1,2-b]pyridazin-7-yl}propan-1-amine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored as a potential lead compound for drug development, particularly in the treatment of infectious diseases and cancer.

    Industry: Used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 1-{pyrrolo[1,2-b]pyridazin-7-yl}propan-1-amine is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through hydrogen bonding, hydrophobic interactions, and π-π stacking. These interactions can modulate the activity of the target proteins, leading to the observed biological effects .

Comparison with Similar Compounds

Similar Compounds

    Pyrrolopyrazine: Contains a pyrrole ring fused to a pyrazine ring. Known for its antimicrobial and kinase inhibitory activities.

    Pyrrolopyrimidine: Features a pyrrole ring fused to a pyrimidine ring. Studied for its anticancer and antiviral properties.

    Pyrrolopyridine: Comprises a pyrrole ring fused to a pyridine ring.

Uniqueness

1-{pyrrolo[1,2-b]pyridazin-7-yl}propan-1-amine is unique due to its specific fusion of pyrrole and pyridazine rings, which imparts distinct electronic and steric properties. These properties can influence its reactivity and interactions with biological targets, making it a valuable compound for further research and development .

Properties

CAS No.

2090933-33-6

Molecular Formula

C10H13N3

Molecular Weight

175.2

Purity

95

Origin of Product

United States

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